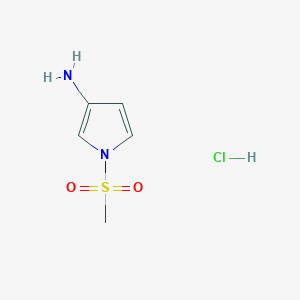

1-Methylsulfonylpyrrol-3-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methylsulfonylpyrrol-3-amine; hydrochloride is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a crucial role in the regulation of gene expression.

Aplicaciones Científicas De Investigación

Catalysis and Synthesis

A novel approach involves using acidic ionic liquids as efficient catalysts for synthesizing a variety of pyrrole derivatives through a one-pot, three-component condensation process. This method, leveraging substances like 1-methylsulfonylpyrrol-3-amine; hydrochloride, offers an environmentally friendly alternative to traditional synthesis, providing good to excellent yields and the potential for large-scale preparation without the need for harsh conditions or toxic catalysts (Yuan-Zhang Luo et al., 2014).

Chemical Modification and Material Science

Research has demonstrated the utility of chemical modifications to enhance the properties of materials. For instance, surface modification of polymeric materials can significantly improve their hydrophilicity and blood compatibility, which is crucial for biomedical applications. Techniques employing reactive intermediates, similar to 1-methylsulfonylpyrrol-3-amine; hydrochloride, have been shown to introduce functional groups such as amine, sulfo, and carboxyl groups, leading to improved material characteristics (Tao Xiang et al., 2014).

Advanced Material Applications

Sulfonated aromatic diamine monomers have been synthesized and employed in the preparation of thin-film composite nanofiltration membranes. These membranes, incorporating functionalities similar to 1-methylsulfonylpyrrol-3-amine; hydrochloride, exhibit enhanced water flux and dye treatment capabilities due to improved surface hydrophilicity. This advancement indicates the compound's potential in developing filtration technologies that are more efficient and environmentally sustainable (Yang Liu et al., 2012).

Innovative Chemical Reactions

The chemoselective reactions of related electrophiles with amines have been explored, showing the potential for selective displacement reactions that could be pivotal in synthesizing complex organic compounds. This research indicates the versatility and reactivity of compounds related to 1-methylsulfonylpyrrol-3-amine; hydrochloride, underscoring their importance in organic synthesis and the development of new chemical methodologies (R. Baiazitov et al., 2013).

Propiedades

IUPAC Name |

1-methylsulfonylpyrrol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2S.ClH/c1-10(8,9)7-3-2-5(6)4-7;/h2-4H,6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZRQEHCWLKCOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C=CC(=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate;hydrochloride](/img/structure/B2533684.png)

![methyl 4-oxo-3-[[4-(piperidine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B2533691.png)

![N-[(4-Aminooxan-4-yl)methyl]-2-methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxamide;hydrochloride](/img/structure/B2533692.png)

![2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2533695.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2533703.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(piperazin-1-yl)acetamide](/img/structure/B2533707.png)